molecular formula C22H21NO6 B14979552 (2S)-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid

(2S)-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B14979552
M. Wt: 395.4 g/mol
InChI Key: UUZCDECNMLERSA-FQEVSTJZSA-N
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Description

2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to various chemical reactions to introduce the propanamido and phenylacetic acid groups . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO6/c1-13-16-9-8-15(28-2)12-18(16)29-22(27)17(13)10-11-19(24)23-20(21(25)26)14-6-4-3-5-7-14/h3-9,12,20H,10-11H2,1-2H3,(H,23,24)(H,25,26)/t20-/m0/s1

InChI Key

UUZCDECNMLERSA-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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